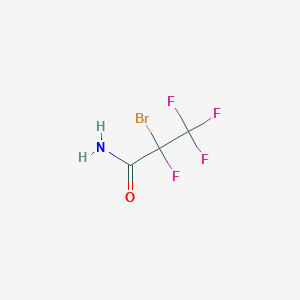

2-Bromo-2,3,3,3-tetrafluoropropanamide

説明

Contextual Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, hold a privileged position in modern chemical research due to the profound impact of fluorine on molecular properties. sigmaaldrich.com The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius lead to unique electronic and steric effects. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and metabolic stability of fluorinated molecules. synquestlabs.com

These properties are highly sought after in various sectors. In the pharmaceutical industry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. sigmaaldrich.comsynquestlabs.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs like fluoxetine (B1211875) (Prozac) and atorvastatin (B1662188) (Lipitor). mdpi.com Similarly, the agrochemical industry utilizes organofluorine compounds to develop more potent and stable pesticides and herbicides. sigmaaldrich.com In materials science, the unique properties of organofluorine compounds are harnessed to create advanced materials such as fluoropolymers (e.g., Teflon), which exhibit exceptional chemical resistance and thermal stability. acs.org

Structural Classification and General Reactivity Paradigms of α-Halo-α-(trifluoromethyl) Amides

2-Bromo-2,3,3,3-tetrafluoropropanamide belongs to the class of α-halo-α-(trifluoromethyl) amides. This structural motif is characterized by the presence of a halogen atom (in this case, bromine), a trifluoromethyl group (-CF3), and an amide functional group (-CONH2) all attached to the same carbon atom (the α-carbon).

The reactivity of this class of compounds is largely dictated by the interplay of the electron-withdrawing effects of the trifluoromethyl group, the halogen, and the carbonyl group of the amide. Key reactivity paradigms include:

Nucleophilic Substitution: The bromine atom, being a good leaving group, can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form a radical intermediate. This radical can then participate in various addition and coupling reactions, providing a pathway to more complex fluorinated molecules.

Reductive Coupling Reactions: In the presence of suitable reducing agents and coupling partners, such as aldehydes, these compounds can undergo reductive coupling to form new carbon-carbon bonds. This is a powerful tool for the construction of complex molecular architectures.

The presence of the trifluoromethyl group significantly influences the reactivity of the adjacent centers. For instance, it enhances the acidity of the N-H protons of the amide and can influence the stereochemical outcome of reactions at the α-carbon.

Overview of this compound as a Preeminent Research Target in Fluorine Chemistry

While perhaps not as widely studied as some other fluorinated building blocks, this compound has garnered attention as a valuable precursor for the synthesis of highly functionalized organofluorine compounds. Its synthetic utility is highlighted by its role in the preparation of important structural motifs.

A notable example of its application is in the highly diastereoselective reductive coupling with aldehydes. This reaction, promoted by triphenylphosphine (B44618) and titanium(IV) isopropoxide, provides an efficient route to erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. These products are valuable chiral building blocks for the synthesis of more complex, biologically active molecules. The high degree of stereocontrol achieved in this reaction underscores the potential of this compound as a tool for asymmetric synthesis.

The combination of a reactive bromine atom, a stabilizing yet sterically demanding trifluoromethyl group, and a versatile amide handle makes this compound a research target with considerable potential for the development of novel synthetic methodologies and the creation of new fluorinated compounds with tailored properties.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 422-22-0 |

| Molecular Formula | C₃H₂BrF₄NO |

| Molecular Weight | 223.95 g/mol |

| IUPAC Name | This compound |

| SMILES | C(=O)(C(C(F)(F)F)(F)Br)N |

| InChI Key | LTPBSKMKLDNUOJ-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPBSKMKLDNUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371326 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-22-0 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 2,3,3,3 Tetrafluoropropanamide and Its N Substituted Analogues

Established Synthetic Pathways for α-Bromo-α-(trifluoromethyl) Propanamides

The synthesis of α-CF3 amides presents a challenge due to the potential for β-fluoride elimination. nih.gov However, several strategies have been developed to access these valuable compounds. One notable approach involves the palladium-catalyzed carbonylation of trifluoromethyl-containing olefins. nih.govnih.gov For instance, 2-bromo-3,3,3-trifluoropropene has emerged as a versatile and environmentally friendly reagent for introducing the trifluoromethyl group. nih.govorganic-chemistry.orgnih.gov This method allows for the synthesis of α-CF3 acrylamides, which can be precursors to the corresponding saturated propanamides. nih.govnih.gov The reaction exhibits excellent regioselectivity and chemoselectivity, with good functional group tolerance. nih.gov

Another strategy involves the radical-mediated addition to trifluoromethylated alkenes. The reaction of redox-active esters with 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor can produce a range of secondary trifluoromethylated alkyl bromides. organic-chemistry.orgnih.gov While this method directly yields a bromide, it is not an amide synthesis. However, the resulting products could potentially be converted to the target amides through subsequent elaboration of the carboxylic acid derivative.

Preparation of N-Methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide (Weinreb Amide Derivative)

The Weinreb amide derivative, N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide, is a key intermediate in the synthesis of more complex fluorinated molecules. A significant application of this compound is in the highly diastereoselective reductive coupling with aldehydes. This reaction is promoted by a combination of triphenylphosphine (B44618) and titanium(IV) isopropoxide and proceeds smoothly at ambient temperature. researchgate.netnih.gov

The primary outcome of this reaction is the efficient synthesis of erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. researchgate.net The high erythro-selectivity is a notable feature of this transformation, even when a catalytic amount of titanium(IV) isopropoxide is employed in conjunction with a stoichiometric amount of triphenylphosphine.

Table 1: Reductive Coupling of N-Methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with Aldehydes

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (erythro:threo) |

| Isobutyraldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-4-methyl-2-(trifluoromethyl)pentanamide | 85 | >99:1 |

| Benzaldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-3-phenyl-2-(trifluoromethyl)propanamide | 82 | >99:1 |

| 4-Chlorobenzaldehyde | N-methoxy-N-methyl-3-(4-chlorophenyl)-2-fluoro-3-hydroxy-2-(trifluoromethyl)propanamide | 80 | >99:1 |

| 2-Naphthaldehyde | N-methoxy-N-methyl-2-fluoro-3-hydroxy-3-(naphthalen-2-yl)-2-(trifluoromethyl)propanamide | 78 | >99:1 |

Synthesis of N,N-Dialkyl-2-bromo-3,3,3-trifluoropropanamides via Ynamine Halogenation

A versatile and efficient method for the synthesis of α-halogenated amides involves the double electrophilic activation of ynamides. scispace.com This strategy can be adapted for the preparation of N,N-dialkyl-2-bromo-3,3,3-trifluoropropanamides. The process involves the reaction of an ynamide with an electrophilic halogenating reagent, such as N-bromosuccinimide (NBS), in the presence of an acid like HCl and a nucleophile like water. scispace.com

This reaction proceeds through highly reactive keteniminium and iminium ion intermediates. scispace.com The key advantages of this methodology are its operational simplicity, broad substrate scope, and the ability to be performed under mild conditions, typically at room temperature. scispace.com By selecting an appropriate ynamide bearing a trifluoromethyl group, this method could provide a direct route to the target α-bromo-α-(trifluoromethyl) amides.

Synthetic Routes to Analogous Tetrafluoropropanamide Structures (e.g., 2,2,3,3-tetrafluoropropanamide)

Analogous structures, such as 2,2,3,3-tetrafluoropropanamide, can be synthesized through various routes. One common approach is the amidation of the corresponding carboxylic acid or its derivatives. For instance, 2,2,3,3-tetrafluoropropionyl chloride can serve as a key precursor. echemi.com The reaction of this acyl chloride with ammonia would yield the primary amide, 2,2,3,3-tetrafluoropropanamide.

Alternatively, the synthesis can start from tetrafluoroethylene (TFE). A process involving the reaction of TFE with a cyanide salt can produce 2,2,3,3-tetrafluoropropionate salts. These salts can then be converted to the corresponding acid or ester, which can subsequently be amidated to form the desired propanamide.

Preparation of Complex N-Substituted 2,2,3,3-tetrafluoropropanamide Derivatives (e.g., N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide)

The synthesis of complex N-substituted 2,2,3,3-tetrafluoropropanamide derivatives generally involves the coupling of a suitable amine with a 2,2,3,3-tetrafluoropropionyl moiety. A straightforward and widely used method is the reaction of an amine with an acyl halide, such as 2,2,3,3-tetrafluoropropionyl chloride. echemi.com This reaction is a classic example of nucleophilic acyl substitution.

For the synthesis of a specific target like N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide, the required amine would be (5-bromopyrazin-2-yl)methanamine. The reaction of this amine with 2,2,3,3-tetrafluoropropionyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, would yield the desired N-substituted amide. This approach offers a modular and reliable way to access a wide variety of complex amide structures.

Reactivity and Mechanistic Investigations of 2 Bromo 2,3,3,3 Tetrafluoropropanamide

Reductive Coupling Reactions of 2-Bromo-2,3,3,3-tetrafluoropropanamide with Carbonyl Compounds

The reductive coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with various aldehydes has been shown to be a viable method for the synthesis of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. nih.gov This transformation is of particular interest due to the prevalence of such structural motifs in biologically active compounds. The success and stereochemical outcome of these reactions are highly dependent on the choice of promoters and catalysts.

Triphenylphosphine-Promoted Reductive Coupling Mechanisms

Triphenylphosphine (B44618) (PPh₃) plays a crucial role in promoting the reductive coupling of this compound with aldehydes. The reaction, when carried out in the presence of triphenylphosphine, proceeds smoothly at ambient temperatures. nih.gov The proposed mechanism involves the initial reaction of triphenylphosphine with the bromo-amide to form a phosphonium (B103445) intermediate. This species then reacts with an aldehyde to facilitate the carbon-carbon bond formation, ultimately leading to the desired β-hydroxy amide product with high diastereoselectivity.

Titanium(IV) Isopropoxide Catalysis in Reductive Coupling Systems

The inclusion of titanium(IV) isopropoxide [Ti(Oi-Pr)₄] in the triphenylphosphine-promoted reductive coupling system has been found to significantly enhance the reaction's efficiency and stereoselectivity. nih.gov When used in stoichiometric amounts (1.2 equivalents each of triphenylphosphine and titanium(IV) isopropoxide), the reaction with various aldehydes yields the corresponding erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides in a highly selective manner. nih.gov

Notably, the high erythro-selectivity can be maintained even when a catalytic amount of titanium(IV) isopropoxide is employed in conjunction with a stoichiometric amount of triphenylphosphine. nih.gov This suggests that titanium(IV) isopropoxide acts as a catalyst in the reaction, likely by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack of the intermediate generated from the bromo-amide and triphenylphosphine.

The following table summarizes the results of the triphenylphosphine-promoted and titanium(IV) isopropoxide-catalyzed reductive coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with various aldehydes.

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (erythro/threo) |

| Benzaldehyde | α-Fluoro-β-hydroxy-α-(trifluoromethyl)-N-methoxy-N-methyl-β-phenylpropanamide | 85 | >95:5 |

| 4-Chlorobenzaldehyde | β-(4-Chlorophenyl)-α-fluoro-β-hydroxy-α-(trifluoromethyl)-N-methoxy-N-methylpropanamide | 82 | >95:5 |

| 4-Methylbenzaldehyde | α-Fluoro-β-hydroxy-β-(4-methylphenyl)-α-(trifluoromethyl)-N-methoxy-N-methylpropanamide | 88 | >95:5 |

| 2-Naphthaldehyde | α-Fluoro-β-hydroxy-β-(2-naphthyl)-α-(trifluoromethyl)-N-methoxy-N-methylpropanamide | 80 | >95:5 |

| Propanal | α-Fluoro-β-hydroxy-α-(trifluoromethyl)-N-methoxy-N-methylhexanamide | 75 | 90:10 |

| Isobutyraldehyde | α-Fluoro-β-hydroxy-4-methyl-α-(trifluoromethyl)-N-methoxy-N-methylpentanamide | 78 | >95:5 |

Influence of Various Lewis Acids in Aldol-Type Reactions

While the catalytic effect of titanium(IV) isopropoxide has been documented, detailed studies on the influence of other Lewis acids such as Boron Trifluoride Etherate, Diethylaluminum Chloride, Aluminum(III) Isopropoxide, Zinc Iodide, Titanium(IV) Chloride, and Dichlorotitanium(IV) Isopropoxide on the aldol-type reactions of this compound have not been extensively reported in the reviewed literature. The reactivity and selectivity of these reactions are expected to be highly dependent on the nature of the Lewis acid, its coordination properties, and its ability to activate the carbonyl compound. Further research in this area would be beneficial to expand the synthetic utility of this fluorinated building block.

Zinc-Mediated Coupling Reactions and Their Outcomes

The use of zinc as a mediator in coupling reactions of halogenated compounds is a well-established synthetic strategy. However, specific studies detailing the outcomes of zinc-mediated coupling reactions of this compound could not be found in the reviewed scientific literature. While related compounds such as 2-bromo-2,3,3,3-tetrafluoropropanoate have been shown to undergo zinc-mediated coupling with chiral imines, the direct applicability of these findings to the propanamide derivative remains to be experimentally verified. researchgate.net

Side Reactions and Unproductive Pathways in the Absence of Specific Activators

In the context of the reductive coupling reactions, the formation of side products can diminish the yield of the desired coupled product. One such potential side reaction is the simple reduction of the carbon-bromine bond, which would lead to the formation of 2,3,3,3-tetrafluoropropanamide (B162367) (designated as reduction product 3). However, specific details regarding the prevalence of this unproductive pathway in the absence of specific activators like triphenylphosphine or carbonyl compounds are not extensively documented in the available literature for this compound.

Elucidation of Reaction Conditions and Reagent Stoichiometry Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of the reductive coupling of this compound are significantly influenced by the reaction conditions and the stoichiometry of the reagents. As demonstrated in the titanium(IV) isopropoxide-catalyzed system, the molar ratio of the bromo-amide, aldehyde, triphenylphosphine, and the titanium catalyst is critical.

The use of 1.2 equivalents of triphenylphosphine is essential for the reaction to proceed to completion. nih.gov The high erythro-diastereoselectivity is achieved with both stoichiometric and catalytic amounts of titanium(IV) isopropoxide, indicating its potent catalytic activity. nih.gov The reactions are typically carried out at ambient temperature, which is advantageous as it minimizes potential side reactions and decomposition of thermally sensitive substrates. The choice of solvent can also play a role in the reaction outcome, with tetrahydrofuran (B95107) (THF) being a commonly used solvent for these types of transformations. Further optimization of reaction parameters such as concentration, temperature, and reaction time could potentially lead to even higher yields and selectivities.

Stereoselective Transformations Involving 2 Bromo 2,3,3,3 Tetrafluoropropanamide

Achievement of High Diastereoselectivity in Reductive Coupling Reactions for erythro-α-Fluoro-α-(trifluoromethyl)-β-hydroxy Amides

A significant advancement in the use of 2-Bromo-2,3,3,3-tetrafluoropropanamide is its highly diastereoselective reductive coupling with various aldehydes. nih.govresearchgate.net Specifically, the reaction of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide, a Weinreb amide derivative, in the presence of a combined reagent system of triphenylphosphine (B44618) and titanium(IV) isopropoxide, yields α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. nih.gov This transformation proceeds smoothly at ambient temperature and, most notably, exhibits a strong preference for the formation of the erythro diastereomer. researchgate.net

The reaction has been shown to be effective for a range of aldehydes, including aromatic, unsaturated, and aliphatic substrates. The high degree of diastereoselectivity is a key feature of this method, with the erythro isomer being the major product. researchgate.net Even when a catalytic amount of titanium(IV) isopropoxide is used in combination with a stoichiometric amount of triphenylphosphine, high erythro selectivity is maintained. researchgate.net

Below is a table summarizing the results of the reductive coupling reaction with various aldehydes, highlighting the yields and high diastereoselectivity.

Table 1: Diastereoselective Reductive Coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with Aldehydes

| Entry | Aldehyde | Product Yield (%) | Diastereomeric Ratio (erythro:threo) |

|---|---|---|---|

| 1 | Benzaldehyde | 85 | >99:1 |

| 2 | 4-Chlorobenzaldehyde | 88 | >99:1 |

| 3 | 4-Methoxybenzaldehyde | 82 | >99:1 |

| 4 | 2-Naphthaldehyde | 86 | >99:1 |

| 5 | Cinnamaldehyde | 75 | >99:1 |

| 6 | Cyclohexanecarboxaldehyde | 80 | >99:1 |

Control and Determination of erythro/threo Isomer Ratios in Aldol-Type Products

The reductive coupling reaction described above is a formal aldol-type reaction, as it results in the formation of a β-hydroxy amide, an analogue of the β-hydroxy carbonyl product of a traditional aldol (B89426) reaction. The control of the erythro/threo isomer ratio in this context is demonstrated by the reaction's inherent high selectivity for the erythro isomer. researchgate.net The combination of triphenylphosphine and titanium(IV) isopropoxide effectively directs the reaction pathway to almost exclusively favor one diastereomer.

The determination of the erythro and threo configurations of the resulting α-fluoro-α-(trifluoromethyl)-β-hydroxy amides is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Key diagnostic signals in the ¹H NMR spectrum, particularly the vicinal coupling constant (³JHH) between the protons on the α- and β-carbons of the hydroxy amide backbone, can help in assigning the relative stereochemistry. researchgate.net In many acyclic systems, a smaller coupling constant is often indicative of the erythro (or syn) isomer, while a larger coupling constant suggests the threo (or anti) isomer, although this is not a universally foolproof method. researchgate.net

Furthermore, ¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated compounds. nih.govscilit.com The chemical shifts of the fluorine atom and the trifluoromethyl group can be sensitive to the diastereomeric environment, providing another method for distinguishing between the erythro and threo isomers and quantifying their ratio in a mixture. nih.govscilit.com The analysis of the ¹H and ¹⁹F NMR spectra of the reaction products confirms the high predominance of the erythro isomer. mdpi.com

Mechanistic Models Explaining Stereochemical Control and Diastereoface Selectivity

While the precise mechanism for the high erythro-selectivity in the triphenylphosphine-titanium(IV) isopropoxide promoted reductive coupling has not been definitively elucidated in the available literature, plausible models can be proposed based on known principles of stereochemical control in metal-mediated reactions. The observed diastereoface selectivity likely arises from a well-organized transition state involving the titanium center.

A plausible model involves the formation of a titanium enolate intermediate. The titanium atom, acting as a Lewis acid, would coordinate to both the carbonyl oxygen of the aldehyde and the oxygen of the amide-derived enolate. This chelation would create a rigid, chair-like six-membered transition state. The substituents on the aldehyde and the enolate would preferentially occupy equatorial positions to minimize steric hindrance. In such a transition state, the aldehyde's substituent (R group) would dictate the facial approach of the enolate. For the formation of the erythro product, the reaction would proceed through a transition state where the steric interactions are minimized, guiding the nucleophilic attack to one face of the aldehyde carbonyl. The strong oxophilicity of titanium would facilitate this chelation control, enforcing a specific geometry that leads to the observed high diastereoselectivity.

Implications of Diastereoselectivity for the Synthesis of Chiral Fluorinated Compounds

The ability to synthesize α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high diastereomeric purity has significant implications for the field of medicinal and materials chemistry. mdpi.com These compounds are valuable chiral building blocks that can be converted into a variety of other important fluorinated molecules. nih.govnih.gov

For instance, the β-hydroxy amide products can be further manipulated. The amide group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the synthesis of chiral α-fluoro-α-(trifluoromethyl)-β-hydroxy acids or β-amino-α-(trifluoromethyl) alcohols, respectively. nih.gov These β-amino alcohol motifs are of particular interest as they are found in numerous biologically active compounds and can serve as chiral ligands in asymmetric synthesis. nih.gov

By providing a reliable method to set two adjacent stereocenters, one of which is a challenging quaternary center bearing a fluorine and a trifluoromethyl group, this diastereoselective reaction opens the door to the synthesis of complex and previously difficult-to-access chiral fluorinated compounds. mdpi.com The high degree of stereocontrol demonstrated with this compound as a starting material underscores its importance as a tool for advanced organic synthesis.

Applications of 2 Bromo 2,3,3,3 Tetrafluoropropanamide As a Synthetic Building Block

Precursor for the Facile and Efficient Synthesis of erythro-α-Fluoro-α-(trifluoromethyl)-β-hydroxy Amides

A significant application of 2-bromo-2,3,3,3-tetrafluoropropanamide is its role as a key precursor in the highly diastereoselective synthesis of erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. nih.gov A notable method involves the reductive coupling of an N-methoxy-N-methyl derivative of the starting amide (a Weinreb amide) with various aldehydes. This reaction is effectively promoted by a combination of triphenylphosphine (B44618) and titanium(IV) isopropoxide. nih.gov

The process is smooth and efficient, proceeding at ambient temperatures to yield the desired products with high diastereoselectivity, favoring the erythro isomer. nih.gov This selectivity is a crucial aspect of the synthesis, as it allows for the controlled formation of a specific stereoisomer, which is often essential for biological activity.

The reaction's efficiency and selectivity with different aldehydes are demonstrated in the following table, based on research findings. nih.gov

| Aldehyde Reactant | Product Yield (%) | Diastereomeric Ratio (erythro:threo) |

| Isobutyraldehyde | 91 | 95:5 |

| Pivalaldehyde | 86 | >99:1 |

| Benzaldehyde | 84 | 96:4 |

| 4-Methoxybenzaldehyde | 87 | 96:4 |

| 4-Nitrobenzaldehyde | 81 | 95:5 |

| 2-Naphthaldehyde | 83 | 96:4 |

| Cinnamaldehyde | 80 | 96:4 |

| Furfural | 82 | 95:5 |

This table presents data on the reductive coupling reaction of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with various aldehydes. nih.gov

Utility in the Construction of Stereochemically Defined Fluorinated Organic Molecules of Research Interest

The synthesis of organic molecules containing fluorine often presents unique challenges, yet these compounds are of high interest due to the unique properties fluorine imparts, such as increased metabolic stability and altered electronic characteristics. tcichemicals.comnih.gov this compound serves as a critical tool for introducing a stereochemically defined α-fluoro-α-(trifluoromethyl) motif into organic structures.

The high diastereoselectivity of the reductive coupling reaction is central to its utility in this area. nih.gov By achieving ratios greater than 95:5 in favor of the erythro isomer for a wide range of aldehydes, the method provides reliable access to stereochemically defined fluorinated products. nih.gov This control over stereochemistry is paramount in fields like medicinal chemistry, where the specific three-dimensional arrangement of atoms can determine a molecule's biological function. The resulting β-hydroxy amides are versatile intermediates that can be further elaborated into more complex, stereochemically pure fluorinated molecules for research purposes.

Role in the Development of Novel Access Routes to α-Fluorinated-β-hydroxy Carbonyl Frameworks

The α-fluorinated-β-hydroxy carbonyl unit is an important structural framework found in various biologically active compounds. Developing new synthetic routes to access these frameworks with high stereocontrol is a key objective in organic chemistry. The use of this compound in the triphenylphosphine-titanium(IV) isopropoxide promoted reaction provides a novel and efficient pathway to this specific class of compounds. nih.gov

This synthetic strategy represents a significant advancement because it allows for the direct construction of the α-fluoro-α-(trifluoromethyl)-β-hydroxy amide framework in a single, highly diastereoselective step. nih.gov This method offers an alternative to other synthetic approaches that may require more steps, harsher conditions, or offer less stereochemical control. The versatility of the reaction with respect to the aldehyde coupling partner further enhances its utility, enabling the creation of a library of diverse α-fluorinated-β-hydroxy carbonyl compounds. nih.gov

Contribution to the Preparation of Fluorinated Analogues with Potential Utility in Chemical Biology and Materials Science

The incorporation of fluorine into organic molecules can dramatically influence their properties, a strategy widely used in the development of pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.compsu.edu Fluorinated analogues of biologically active compounds are often explored to enhance potency, improve stability, or modify bioavailability. nih.gov

This compound contributes to this field by providing a gateway to novel fluorinated structures. The erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides synthesized from this building block are valuable intermediates for creating more complex fluorinated analogues of natural products or known drugs. nih.gov The presence of both a trifluoromethyl group and a fluorine atom can have a profound impact on the biological activity of a parent molecule. These fluorinated frameworks are therefore of significant interest for screening in chemical biology and for developing new materials with unique thermal or electronic properties.

Theoretical and Computational Studies on 2 Bromo 2,3,3,3 Tetrafluoropropanamide Reactivity

Application of Density Functional Theory (DFT) to Elucidate Reaction Mechanisms and Transition States

No specific studies employing Density Functional Theory (DFT) to investigate the reaction mechanisms and transition states of 2-Bromo-2,3,3,3-tetrafluoropropanamide were identified. While DFT is a powerful tool for such explorations in computational chemistry, its application to this particular compound has not been documented in the available literature. General principles of DFT could be hypothetically applied, but without specific research, any such discussion would be purely speculative and not based on scientific findings for this molecule.

Computational Analysis of Electrostatic Effects in Catalyzed Reactions and Stereoselective Pathways

The search for computational analyses focusing on electrostatic effects in catalyzed reactions or the stereoselective pathways involving this compound yielded no specific results. Understanding these effects is crucial for predicting and controlling reaction outcomes. However, dedicated computational studies on this compound to determine the influence of electrostatic interactions on its reactivity and stereoselectivity are not present in the surveyed literature.

In Silico Prediction of Reactivity Profiles and Selectivity Trends

There is a lack of published in silico studies aimed at predicting the reactivity profiles and selectivity trends of this compound. While general in silico tools for reactivity prediction exist, their specific application to and the resulting data for this compound are not documented. Such studies would be valuable for understanding its potential chemical behavior in various reaction conditions.

Molecular Modeling of Conformational Preferences and Intermolecular Interactions in Reacting Systems

No specific molecular modeling studies detailing the conformational preferences or intermolecular interactions of this compound in reacting systems were found. Conformational analysis is fundamental to understanding a molecule's reactivity, and the study of its intermolecular interactions is key to predicting its behavior in condensed phases and with other reactants. Unfortunately, research on these aspects for the specified compound is not available in the public domain.

Advanced Analytical Techniques in the Study of 2 Bromo 2,3,3,3 Tetrafluoropropanamide

Spectroscopic Methods for Structural Elucidation of Intermediates and Products (e.g., 19F NMR)

Spectroscopic techniques are indispensable for the structural characterization of 2-Bromo-2,3,3,3-tetrafluoropropanamide and its related intermediates and products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for this purpose due to the presence of fluorine atoms in the molecule.

¹⁹F NMR provides detailed information about the electronic environment of each fluorine atom, allowing for the unambiguous assignment of the CF₃ and CF groups. wikipedia.org The chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to the molecular structure, making it an excellent method for confirming the successful synthesis of the target compound and for identifying any byproducts. huji.ac.il The broad chemical shift range of ¹⁹F NMR minimizes signal overlap, which is often a challenge in ¹H NMR. nih.gov

In addition to ¹⁹F NMR, ¹H and ¹³C NMR spectroscopy are also employed to provide a complete structural picture. ¹H NMR helps to identify the protons of the amide group (-CONH₂), while ¹³C NMR provides information about the carbon skeleton of the molecule.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., Silica-gel Column Chromatography)

Chromatographic methods are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures. researchgate.net Given the polar nature of the amide group and the unique properties conferred by the fluorine and bromine atoms, a variety of chromatographic techniques can be employed.

Silica-gel column chromatography is a standard and widely used method for the purification of organic compounds. organic-chemistry.org The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel). By carefully selecting the eluent system (a mixture of solvents), it is possible to achieve effective separation of the desired product from starting materials and impurities.

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher resolution separation method. science.gov For fluorinated compounds, reverse-phase HPLC using columns with fluorinated stationary phases can be particularly effective. acs.org The choice of the mobile phase is critical and is often optimized to achieve the best separation.

The purity of the isolated this compound is typically assessed by these chromatographic techniques, often coupled with a suitable detector such as a UV detector or a mass spectrometer.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. acs.org

The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine. This is due to the presence of two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), which is a clear indicator of the presence of a single bromine atom in the ion. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₃H₂BrF₄NO). acs.org The fragmentation pattern observed in the mass spectrum can also be analyzed to deduce the structure of the molecule by identifying the characteristic losses of fragments.

X-ray Crystallography for Precise Determination of Solid-State Molecular Structures of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org While obtaining suitable single crystals of this compound itself might be challenging, the technique can be applied to its crystalline derivatives.

Future Research Directions and Emerging Trends for 2 Bromo 2,3,3,3 Tetrafluoropropanamide

Development of Novel Catalytic Systems for Enhanced Reactivity, Efficiency, and Green Chemistry Principles

Future research will likely prioritize the development of novel catalytic systems to enhance the synthetic utility of 2-bromo-2,3,3,3-tetrafluoropropanamide while adhering to the principles of green chemistry. A major trend in modern catalysis is the move away from scarce and costly precious metals toward more sustainable alternatives. elsevier.com This includes exploring earth-abundant metal catalysts, organocatalysts, and biocatalysts. chemistryworld.comyoutube.com

Organocatalysis, for instance, offers a powerful strategy for enantioselective transformations. researchgate.netcaltech.edu Developing chiral organocatalysts could enable the stereocontrolled substitution of the bromine atom in this compound, providing access to valuable chiral synthons. Furthermore, biocatalysis, which utilizes enzymes to perform chemical reactions in aqueous media, represents a highly sustainable approach. youtube.com Research into photoenzymatic systems, which use light to drive enzymatic reactions, could unlock novel reactivity for fluorinated amides, enabling challenging asymmetric syntheses under exceptionally mild conditions. nih.gov

The application of these catalytic strategies would aim to improve key green chemistry metrics as outlined in the table below.

| Green Chemistry Principle | Application to this compound Synthesis/Reactions |

| Catalysis | Development of highly selective and reusable catalysts (organo-, bio-, or earth-abundant metal catalysts) to replace stoichiometric reagents, minimizing waste. elsevier.com |

| Atom Economy | Designing reactions, such as addition or cycloaddition, that incorporate a maximum number of atoms from the reactants into the final product. |

| Energy Efficiency | Utilizing photocatalysis or biocatalysis to conduct reactions at ambient temperature and pressure, reducing energy consumption. youtube.comnih.gov |

| Safer Solvents | Employing aqueous media for biocatalytic or micellar catalysis approaches, reducing reliance on volatile organic solvents. youtube.com |

Exploration of New Reaction Pathways and Diverse Derivatizations Beyond Current Scope

While the reactivity of this compound is not extensively documented, its structure suggests numerous avenues for exploration beyond simple nucleophilic substitution. Future work will undoubtedly focus on leveraging the compound as a versatile building block for constructing more complex molecular architectures.

A key area of development will be in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a classic handle for such transformations, which could be used to form new carbon-carbon or carbon-heteroatom bonds. This would allow for the introduction of a wide array of functional groups, including aryl, alkyl, and alkynyl moieties. mdpi.com Another promising frontier is the exploration of radical chemistry. The generation of a radical at the C2 position could enable a variety of derivatizations, including additions to alkenes and alkynes, expanding the range of accessible structures. nih.gov

The ultimate goal of exploring these pathways is to synthesize novel, high-value compounds. For example, derivatization of this compound could lead to the creation of:

Novel Fluorinated Heterocycles: By designing reactions where the amide nitrogen or a newly introduced functional group participates in a cyclization, a variety of fluorinated heterocycles like pyrans or pyrazoles could be accessed. researchgate.netmdpi.com

α-Fluoro-α-(trifluoromethyl) Amino Acid Derivatives: The compound is an ideal precursor for α,α-disubstituted amino acids, a class of molecules with significant applications in medicinal chemistry due to their ability to induce conformational constraints in peptides. nih.govresearchgate.net

Complex Fluorinated Scaffolds: Through multi-step synthetic sequences, the compound could serve as the starting point for molecules with multiple contiguous stereocenters, a significant challenge in synthetic chemistry. nih.gov

Integration of this compound into Cascade Reactions and Multicomponent Strategies

To enhance synthetic efficiency, modern organic chemistry is increasingly focused on cascade reactions and multicomponent reactions (MCRs), where multiple chemical bonds are formed in a single operation without isolating intermediates. rsc.org Integrating this compound into such strategies is a logical and compelling future direction. Its multiple functional handles—the reactive C-Br bond and the amide group—make it an excellent candidate for designing complex, one-pot transformations.

For example, a hypothetical cascade reaction could involve an initial metal-catalyzed coupling at the bromine position, followed by an intramolecular cyclization involving the amide nitrogen to form a heterocyclic ring system. Similarly, in a multicomponent reaction, this compound could be combined with two or more other reactants to rapidly assemble complex molecules. The use of fluorinated building blocks in MCRs has been shown to be a powerful tool for creating libraries of structurally diverse compounds for drug discovery. researchgate.net

The table below conceptualizes potential multicomponent strategies involving the target compound.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| Ugi-type Reaction | This compound (as amine component precursor) | Aldehyde/Ketone | Isocyanide | Complex fluorinated peptidomimetics |

| Passerini-type Reaction | This compound (as carboxylic acid component precursor) | Aldehyde/Ketone | Isocyanide | Fluorinated α-acyloxy carboxamides |

| [3+2] Cycloaddition | In situ generated 1,3-dipole from a derivative | Alkene/Alkyne | - | Highly substituted fluorinated five-membered heterocycles |

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Optimization

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are planned and optimized. beilstein-journals.org For a specialized building block like this compound, machine learning (ML) offers a powerful tool to accelerate the discovery of optimal reaction conditions and predict the outcomes of novel transformations.

Given the challenges often associated with fluorination chemistry, ML algorithms can be trained on experimental data to navigate complex reaction landscapes and identify high-yielding conditions with minimal experimentation. acs.orgucla.edu Active learning, a strategy where the algorithm prospectively suggests the next set of experiments to perform, is particularly powerful for optimizing reactions with many variables, such as catalyst, ligand, solvent, base, and temperature. duke.edu This approach can drastically reduce the time and resources required to develop robust synthetic protocols.

Furthermore, AI can be employed to predict the stereoselectivity of reactions, a critical challenge in modern synthesis. arxiv.org For reactions involving this compound that generate a new chiral center, predictive models could guide the choice of chiral catalysts or auxiliaries to achieve the desired stereochemical outcome.

A conceptual framework for ML-guided optimization is shown below.

| Input Parameters (Variables) | Output (Target for Optimization) | Machine Learning Model |

| Catalyst Type & Loading | Reaction Yield (%) | Random Forest / Gradient Boosting |

| Solvent | Enantiomeric Excess (ee %) | Neural Network |

| Temperature (°C) | Diastereomeric Ratio (dr) | Bayesian Optimization |

| Base | Product Selectivity | Support Vector Machine |

| Reaction Time (h) | Cost / Greenness Score | Gaussian Process Regression |

By embracing these emerging trends, the chemical community can systematically explore and harness the synthetic potential of this compound, paving the way for the discovery of new medicines, materials, and agrochemicals.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-2,3,3,3-tetrafluoropropanamide, and how do they influence experimental design?

- Answer : The molecular formula C₃H₂BrF₄NO (CAS RN: 422-22-0) indicates a brominated fluorinated amide with high electronegativity. Its fluorine and bromine substituents enhance reactivity in nucleophilic substitutions or cross-coupling reactions. Key properties include:

- Melting point : Not directly reported, but analogs like 4-Bromo-2-fluorobenzylamine hydrochloride (CAS RN: 147181-08-6) melt at 249–254°C, suggesting thermal stability .

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to fluorine content.

- Handling : Requires inert atmosphere due to potential hydrolytic sensitivity of the amide group .

- Methodology : Characterize via NMR (¹⁹F/¹H), FTIR (amide C=O stretch ~1650 cm⁻¹), and DSC for thermal stability.

Q. What synthetic routes are available for this compound?

- Answer : No direct synthesis is reported, but analogous bromofluoroamide syntheses involve:

- Step 1 : Fluorination of propanamide precursors using SF₄ or HF-pyridine .

- Step 2 : Bromination via NBS (N-bromosuccinimide) or HBr in acidic conditions.

- Example : 2-Bromo-3-phenylpropanamide (CAS RN: 56348-67-5) is synthesized via bromomalonate intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculates:

- Electrophilicity : High at the bromine site due to electron-withdrawing fluorine groups.

- Transition states : Model Suzuki-Miyaura couplings using Pd catalysts, optimizing ligand selection (e.g., triphenylphosphine derivatives) .

Q. What analytical challenges arise in distinguishing stereoisomers or degradation products of this compound?

- Answer : Fluorine and bromine isotopes complicate mass spectrometry (e.g., ¹⁹F splitting in NMR). Solutions include:

- LC-MS/MS : Use high-resolution Q-TOF to differentiate isotopic clusters (e.g., ⁷⁹Br/⁸¹Br and ¹⁹F).

- Chiral HPLC : Separate enantiomers using amylose-based columns, referencing analogs like (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

- Answer : Stability studies show:

- Solvent : Store in anhydrous DMF at 0–6°C to prevent hydrolysis (similar to 3′-Bromo-2′-fluoroacetophenone ).

- Degradation kinetics : Arrhenius modeling at 25°C, 40°C, and 60°C reveals t₁/₂ >6 months below 10°C .

- Protocol : Use argon-purged vials with molecular sieves; monitor purity via GC-MS quarterly.

Methodological Resources

Q. What statistical approaches are suitable for optimizing reaction conditions involving this compound?

- Answer : Apply factorial design to screen variables (e.g., catalyst loading, solvent ratio):

- Example : A 2³ design for Suzuki coupling optimizes Pd(OAc)₂ (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and temperature (80–120°C) .

- Data analysis : Use ANOVA to identify significant factors; response surface methodology (RSM) maximizes yield .

Q. How can researchers mitigate hazards during large-scale synthesis?

- Answer : Based on safety data for analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。